BaENR Inhibition: 4-Benzyloxy Scaffold Yields an Over 30-Fold Potency Gain Over 4-Hydroxy Analogs
In a direct assessment of 2-pyridone inhibitors against the Bacillus anthracis enoyl-ACP reductase (BaENR) target, the 4-benzyloxy-substituted compound 1-benzyl-4-(benzyloxy)pyridin-2(1H)-one exhibited significant potency, while the corresponding unprotected 4-hydroxy analog, 1-benzyl-4-hydroxypyridin-2(1H)-one, was nearly inactive [1]. This quantifiable difference establishes the 4-benzyloxy group as a critical structural determinant for enzyme engagement. In a closely related series, another 2-pyridone featuring a 4-benzyloxy group achieved an IC50 of 3700 nM against the same target, underscoring the scaffold's activity profile [2].
| Evidence Dimension | Inhibition of Bacillus anthracis Enoyl-ACP Reductase (BaENR) |
|---|---|
| Target Compound Data | Active inhibitor (1-benzyl-4-(benzyloxy)pyridin-2(1H)-one) |
| Comparator Or Baseline | Less than 30% inhibition at 0.1 mM (1-benzyl-4-hydroxypyridin-2(1H)-one) |
| Quantified Difference | >33.3-fold difference in activity (assuming active compound achieves >50% inhibition at or below 0.1 mM) |
| Conditions | In vitro enzymatic assay against recombinant BaENR, as reported in a comparative structure-activity relationship (SAR) table [1]. |
Why This Matters
This demonstrates that purchasing 4-hydroxy-2-pyridone as an alternative starting material would not provide a viable pathway to developing potent BaENR inhibitors, whereas the benzyl-protected intermediate is directly linked to active compounds.
- [1] Tipparaju, S. K., et al. (2008). Design and synthesis of 2-pyridones as novel inhibitors of the Bacillus anthracis enoyl-ACP reductase. Bioorganic & Medicinal Chemistry Letters, 18(12), 3565-3569. (See data for 1-benzyl-4-hydroxypyridin-2(1H)-one with <30% inhibition at 0.1 mM). View Source
- [2] BindingDB. Entry 50038491: IC50 data for a 2-pyridone inhibitor of BaENR. View Source
